![molecular formula C17H17N5O2S B2641901 1-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea CAS No. 1788543-49-6](/img/structure/B2641901.png)
1-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea
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Overview
Description
This compound contains several functional groups, including a furan ring, an imidazole ring, a pyrazole ring, and a thiophene ring. These rings are common in many biologically active compounds and can contribute to the compound’s properties and activities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different ring or functional group. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as indicated by its name, is quite complex. It includes multiple ring structures, some of which are aromatic (furan, thiophene, imidazole, pyrazole). These structures could potentially participate in various chemical reactions .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the various ring structures and the urea group. For example, the furan and thiophene rings might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple ring structures could impact its solubility, stability, and reactivity .Scientific Research Applications
- Furfural, a biomass-derived platform compound, is abundant and holds promise for sustainable bio-based polymer production. Researchers have developed a novel catalyst system composed of Pt–Fe bimetallic nanoparticles supported on commercial magnesium titanate (MT). This catalyst selectively hydrogenolyzes furfural to produce 1,2-pentanediol (1,2-PeD) under mild conditions (140 °C and 0.1 MPa hydrogen pressure). The Pt–Fe bimetallic catalyst exhibits high stability and potential for practical applications .
- Furan-2-yl-1H-pyrazoles, including derivatives of the compound , have been evaluated for their effectiveness in disrupting α-synuclein aggregation. α-Synuclein aggregation is associated with neurodegenerative diseases such as Parkinson’s. These novel compounds show promise as potential therapeutic agents in combating protein misfolding and aggregation .
Catalysis for Furfural Hydrogenolysis
Inhibition of α-Synuclein Aggregation
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[2-[6-(furan-2-yl)imidazo[1,2-b]pyrazol-1-yl]ethyl]-3-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2S/c23-17(19-12-13-3-2-10-25-13)18-5-6-21-7-8-22-16(21)11-14(20-22)15-4-1-9-24-15/h1-4,7-11H,5-6,12H2,(H2,18,19,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNTPKMZEFLSDTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN3C=CN(C3=C2)CCNC(=O)NCC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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